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Abstract
Alrizomadlin (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-

p53 protein-protein interaction, currently under clinical investigation for the treatment of various

cancers. This technical guide provides an in-depth overview of the discovery, chemical

synthesis, and preclinical characterization of Alrizomadlin. It is intended to serve as a

comprehensive resource for researchers and drug development professionals interested in the

therapeutic potential of targeting the MDM2-p53 axis.

Discovery of Alrizomadlin
Alrizomadlin was discovered through an extensive structure-activity relationship (SAR) study

of a class of spirooxindole-based MDM2 inhibitors.[1] The research aimed to improve upon

earlier compounds that exhibited chemical instability.[1] This effort led to the identification of

Alrizomadlin (also referred to as AA-115), a compound with high binding affinity to MDM2,

potent cellular activity, and a favorable oral pharmacokinetic profile.[1] The discovery was the

result of a collaboration between researchers at the University of Michigan and Ascentage

Pharma.[2] Ascentage Pharma is the global biopharmaceutical company that is developing

Alrizomadlin.[2][3]
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The chemical synthesis of Alrizomadlin is a multi-step process. The following is a general

outline of the synthetic route, based on the information available in the primary discovery

publication. For a detailed, step-by-step protocol, readers are directed to the supplementary

information of the referenced publication.

Key Starting Materials:

Substituted isatin derivative

Cyclohexanone derivative

Substituted aldehyde

Amino acid derivative

General Synthetic Scheme:

A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the

complex spirooxindole scaffold of Alrizomadlin.[4] This reaction is followed by a late-stage

Davis–Beirut reaction to complete the core structure.[4] The final steps of the synthesis involve

the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid

moiety.

Mechanism of Action
Alrizomadlin is a potent and selective antagonist of the MDM2-p53 interaction.[4][5] In many

cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the

overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.

[1] Alrizomadlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53

interaction.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional

upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g.,

PUMA, BAX).[5][6] The restoration of p53 function ultimately leads to the inhibition of tumor

growth.
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Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for MDM2 Binding
This assay is used to determine the binding affinity of Alrizomadlin to the MDM2 protein.

Principle: The assay measures the disruption of the interaction between a terbium-labeled

anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived

peptide. When Alrizomadlin binds to MDM2, it displaces the fluorescent peptide, leading to

a decrease in the TR-FRET signal.

Materials:

GST-tagged human MDM2 protein

Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)
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Terbium-labeled anti-GST antibody

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

384-well low-volume black plates

TR-FRET microplate reader

Protocol:

Prepare serial dilutions of Alrizomadlin in DMSO.

Add 2 µL of the compound dilutions to the assay plate.

Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody

in assay buffer.

Add 8 µL of the master mix to each well.

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.

Add 10 µL of the peptide solution to each well.

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected

from light.

Measure the TR-FRET signal using a microplate reader with appropriate excitation and

emission wavelengths for the donor and acceptor fluorophores.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
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Cell Proliferation Assay
This assay measures the effect of Alrizomadlin on the growth of cancer cell lines.

Principle: The assay is based on the quantification of ATP, which is an indicator of

metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell

viability.

Materials:

Cancer cell line (e.g., SJSA-1, with MDM2 amplification and wild-type p53)

Cell culture medium and supplements

96-well clear-bottom white plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Luminometer

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to attach

overnight.

Prepare serial dilutions of Alrizomadlin in the cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of Alrizomadlin.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the IC50 value by plotting the percentage of cell viability against the log of the

compound concentration.

In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of Alrizomadlin in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors

are established, the mice are treated with Alrizomadlin, and tumor growth is monitored over

time.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line (e.g., SJSA-1)

Matrigel (or other extracellular matrix)

Alrizomadlin formulation for oral administration

Calipers for tumor measurement

Protocol:

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of

the mice.

Monitor the mice for tumor growth.

Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer Alrizomadlin orally to the treatment group at a specified dose and schedule

(e.g., daily or every other day). The control group receives the vehicle.
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Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor

volume can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry).

Quantitative Data
Table 1: In Vitro Activity of Alrizomadlin

Parameter Value Cell Line/Assay Reference

MDM2 Binding Affinity

(Ki)
< 1 nM TR-FRET Assay [1][5]

MDM2 Binding Affinity

(IC50)
3.8 ± 1.1 nM TR-FRET Assay [5]

Cell Proliferation

(IC50)
2.7 µM SJSA-1 [5]

Cell Proliferation

(IC50)
18.9 ± 15.6 nM AGS [3]

Cell Proliferation

(IC50)
103.5 ± 18.3 nM MKN45 [3]

Table 2: Pharmacokinetic Properties of Alrizomadlin in
Humans (Phase I)

Parameter Value (at 100-200 mg dose) Reference

Half-life (t1/2) 3-7 hours [5]

Pharmacokinetics Approximately linear [5][7]

Table 3: Clinical Efficacy of Alrizomadlin (Phase I/II
Trials)
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Indication
Treatmen
t
Regimen

Overall
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Progressi
on-Free
Survival
(PFS)

Clinical
Trial ID

Referenc
e

Advanced

Solid

Tumors

(MDM2

amplified,

TP53 wild-

type)

Monothera

py
25% 100% 7.9 months

NCT02935

907
[5][7]

Advanced

Solid

Tumors

(TP53

mutant)

Monothera

py
- - 2.2 months

NCT02935

907
[5][7]

Unresectab

le or

Metastatic

Melanoma

(I-O failed)

+

Pembrolizu

mab

24.1% 55.2% -
NCT03611

868
[1]

Malignant

Peripheral

Nerve

Sheath

Tumor

+

Pembrolizu

mab

-

Clinical

Benefit

Rate: 53%

-
NCT03611

868
[4]

Adenoid

Cystic

Carcinoma

Monothera

py
16.7% 100% - - [8]

Logical Relationships in Drug Discovery
The discovery and development of Alrizomadlin followed a logical progression from initial

concept to clinical evaluation.
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Alrizomadlin (APG-115) is a promising clinical candidate that emerged from a rigorous drug

discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled

with favorable oral bioavailability, has translated into encouraging antitumor activity in

preclinical models and early-phase clinical trials. This technical guide provides a foundational

understanding of the discovery and chemical synthesis of Alrizomadlin, which may aid in the

future development of this and other next-generation MDM2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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